Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate is a complex organic compound with a unique structure that includes a cyano group, a methoxyaniline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable cyano-containing precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other derivatives.
Scientific Research Applications
Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, materials science research, and other industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to a target molecule and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Z)-2-cyano-3-(3-aminophenyl)-3-oxoprop-1-enyl]benzoate
- Methyl 4-[(Z)-2-cyano-3-(3-hydroxyanilino)-3-oxoprop-1-enyl]benzoate
- Methyl 4-[(Z)-2-cyano-3-(3-chloroanilino)-3-oxoprop-1-enyl]benzoate
Uniqueness
Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate is unique due to the presence of the methoxyaniline moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-17-5-3-4-16(11-17)21-18(22)15(12-20)10-13-6-8-14(9-7-13)19(23)25-2/h3-11H,1-2H3,(H,21,22)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZURMAEGSBAFD-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.